1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
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Overview
Description
1,8-Dimethyl-3-phenyl-4H-furo3,4-c This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with suitable aldehydes in the presence of a base can lead to the formation of the desired furobenzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to achieve the desired product on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperature and pH conditions.
Major Products
Scientific Research Applications
1,8-Dimethyl-3-phenyl-4H-furo3,4-c
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Shares a similar fused ring structure but differs in the position and type of substituents.
5-Methoxy-8,8-dimethyl-2-phenyl-2,3,8,8a-tetrahydro-4H,7aH-cyclopropa[4,5]furo[2,3-h]chromen-4-one: Another related compound with additional methoxy and cyclopropane groups.
Uniqueness
1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one stands out due to its specific substitution pattern and the unique combination of furan and benzopyran rings.
Properties
CAS No. |
922503-16-0 |
---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1,8-dimethyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C19H14O3/c1-11-8-9-15-14(10-11)16-12(2)21-18(17(16)19(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
JNQSQKOKQROXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C(OC(=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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